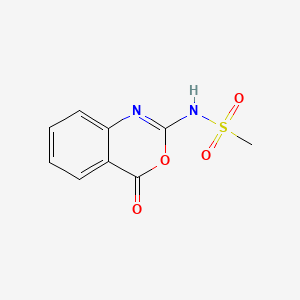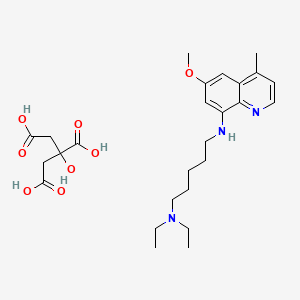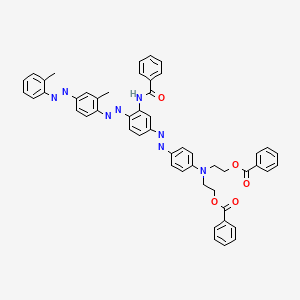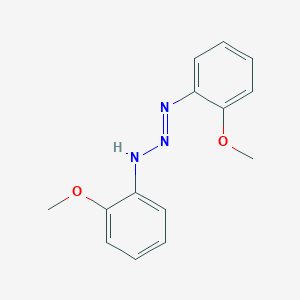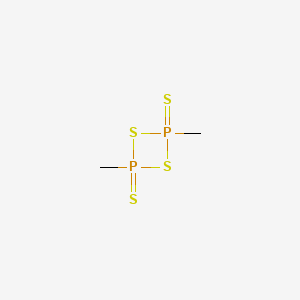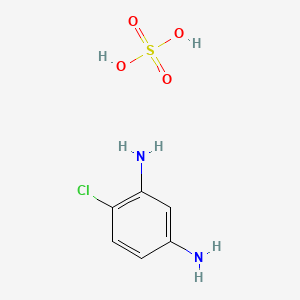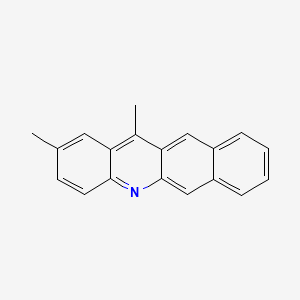
Benz(b)acridine, 2,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(b)acridine, 2,12-dimethyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and materials science. The compound is characterized by its fused ring structure, which includes both benzene and acridine moieties, and the presence of two methyl groups at the 2 and 12 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(b)acridine, 2,12-dimethyl- typically involves the fusion of acridine with additional aromatic rings. One common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material . Another approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals or Brønsted acids .
Industrial Production Methods: Industrial production methods for Benz(b)acridine, 2,12-dimethyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benz(b)acridine, 2,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives .
Aplicaciones Científicas De Investigación
Benz(b)acridine, 2,12-dimethyl- has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for Benz(b)acridine, 2,12-dimethyl- involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA bases.
Comparación Con Compuestos Similares
Acridine: A parent compound with similar DNA intercalating properties.
Benzo[a]acridine: Another derivative with a different substitution pattern.
Benzo[c]acridine: Known for its applications in materials science and biology.
Uniqueness: Benz(b)acridine, 2,12-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties, making it suitable for applications in OLEDs and other optoelectronic devices .
Propiedades
Número CAS |
38754-70-0 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
2,12-dimethylbenzo[b]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-8-18-16(9-12)13(2)17-10-14-5-3-4-6-15(14)11-19(17)20-18/h3-11H,1-2H3 |
Clave InChI |
PQFPIUVPQCZTKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC4=CC=CC=C4C=C3N=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


